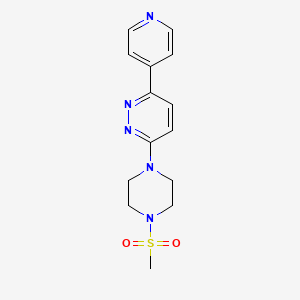![molecular formula C19H19N5O2S B6529032 3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 946213-84-9](/img/structure/B6529032.png)
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine, also known as BSPP, is a novel heterocyclic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific research fields. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. BSPP has been used in a variety of laboratory experiments, including drug delivery, gene expression, and the study of the molecular mechanisms of various diseases.
科学的研究の応用
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has been used in a variety of scientific research fields, including drug delivery, gene expression, and the study of the molecular mechanisms of various diseases. For example, this compound has been used as a drug delivery vehicle, as it can be used to transport drugs and other molecules into cells. This compound has also been used to study the molecular mechanisms of diseases such as cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used in gene expression studies, as it can be used to activate or repress gene expression in cells.
作用機序
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target bacterial species.
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant inhibitory activity . The compound likely interacts with essential proteins or enzymes in the target organism, disrupting their normal function and leading to inhibition of growth or survival.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5) , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Based on its potential anti-tubercular activity , the compound likely leads to the inhibition of growth or survival of Mycobacterium tuberculosis.
実験室実験の利点と制限
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several advantages for laboratory experiments. First, this compound is relatively easy to synthesize and is commercially available. Additionally, this compound is stable and can be stored for extended periods of time without degradation. Furthermore, this compound is non-toxic and can be used in a variety of laboratory experiments. However, this compound also has some limitations. For example, this compound is not water-soluble and must be dissolved in a suitable solvent before use. Additionally, this compound is not very soluble in organic solvents and must be used at low concentrations.
将来の方向性
There are several potential future directions for the study of 3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine. First, further research is needed to better understand the mechanism of action of this compound. Additionally, further research is needed to identify additional applications of this compound in scientific research. Furthermore, further research is needed to identify new ways to synthesize this compound and to optimize the existing synthesis methods. Finally, further research is needed to determine the potential toxic effects of this compound and to identify potential therapeutic uses of this compound in humans.
合成法
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can be synthesized by a variety of methods, including the condensation reaction of 4-aminobenzenesulfonamide and pyridine-3-carboxaldehyde. This condensation reaction requires the use of a base, such as sodium hydroxide, to catalyze the reaction and form the desired product. The reaction is typically carried out in an aqueous solution at temperatures ranging from 50 to 75 °C. The reaction can be monitored by thin-layer chromatography (TLC) and the yield of the product can be determined by a spectrophotometric assay.
特性
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-27(26,17-6-2-1-3-7-17)24-13-11-23(12-14-24)19-9-8-18(21-22-19)16-5-4-10-20-15-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHVUYCGGUIOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528999.png)
![3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529014.png)
![3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529017.png)
![3-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529021.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529022.png)
![3-(pyridin-3-yl)-6-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529040.png)
![3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529054.png)